Epigallocatechin Gallate

Catalog No.
S527266
CAS No.
989-51-5
M.F
C22H18O11
M. Wt
458.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epigallocatechin Gallate

CAS Number

989-51-5

Product Name

Epigallocatechin Gallate

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C22H18O11

Molecular Weight

458.4 g/mol

InChI

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1

InChI Key

WMBWREPUVVBILR-WIYYLYMNSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

EGCG cpd, epigallo-catechin gallate, epigallocatechin gallate, epigallocatechin-3-gallate, epigallocatechin-3-O-gallate

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

The exact mass of the compound Epigallocatechin gallate is 458.08491 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. It belongs to the ontological category of gallate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Proanthocyanidins [PK1203]. However, this does not mean our product can be used or applied in the same or a similar way.

Epigallocatechin gallate (EGCG, CAS 989-51-5) is the most abundant polyphenolic catechin extracted from Camellia sinensis. Structurally distinguished by its pyrogallol B-ring and galloyl D-ring, EGCG functions as an electron donor, hydrogen bond participant, and metal chelator. In industrial and pharmaceutical procurement, pure EGCG is prioritized over crude green tea extracts for applications requiring precise stoichiometric control, such as the green synthesis of metallic nanoparticles, covalent cross-linking of collagen-based biomaterials, and formulation of standardized antioxidant therapeutics. Because of its specific reactivity profile, EGCG requires strict handling protocols, maintaining optimal stability at acidic pH (3.5–4.5) and low temperatures to prevent rapid auto-oxidation and epimerization during storage and formulation [1].

Substituting pure EGCG with crude green tea extracts or non-gallated catechins (such as Epigallocatechin, EGC, or Epicatechin, EC) fundamentally alters formulation efficacy and process reproducibility. Crude extracts suffer from batch-to-batch variability and contain competing polyphenols that disrupt precise stoichiometric reactions, such as nanoparticle capping or protein cross-linking. Furthermore, substituting EGCG with EGC or EC results in a critical loss of the gallate moiety, which is directly responsible for EGCG's higher protein-binding affinity and its >40% higher radical scavenging capacity [1]. In biomaterial manufacturing, replacing EGCG with standard synthetic cross-linkers like glutaraldehyde achieves mechanical stability but introduces severe cytotoxicity, making EGCG a necessary substitute for biocompatible hydrogel and xenograft stabilization [2].

Antioxidant Capacity: EGCG vs. Non-Gallated Catechins (EGC/EC)

Quantitative TEAC (Trolox Equivalent Antioxidant Capacity) assays demonstrate that the presence of the galloyl moiety in EGCG amplifies its radical scavenging ability compared to non-gallated analogs. Across a broad pH range, EGCG exhibits at least a 40% higher TEAC value than Epigallocatechin (EGC) and Epicatechin (EC). This amplified capacity is attributed to the additive electron-donating effects of both the pyrogallol and galloyl structural elements, which are absent in EGC [1].

Evidence DimensionTrolox Equivalent Antioxidant Capacity (TEAC)
Target Compound DataEGCG: Baseline TEAC driven by galloyl + pyrogallol additive effect
Comparator Or BaselineEGC and EC: ~40% lower TEAC values
Quantified Difference>40% higher radical scavenging capacity for EGCG
ConditionsAqueous solution, pH-dependent TEAC assay

Procurement of pure EGCG is required for high-performance antioxidant formulations where maximum radical scavenging per mole is critical.

Nanoparticle Synthesis: EGCG vs. Sodium Citrate

In the synthesis of gold nanoparticles (AuNPs), EGCG serves as a dual reducing and stabilizing capping agent, eliminating the need for secondary stabilizers. Compared to conventional Turkevich synthesis using sodium citrate, EGCG-mediated reduction allows for precise size tuning (e.g., 39 nm to 135 nm) by adjusting the EGCG-to-gold molar ratio. Furthermore, EGCG-AuNPs demonstrate higher selective cellular uptake in target models (such as HeLa cells) while exhibiting negligible toxicity to normal fibroblasts, a functionalization not achievable with standard citrate-AuNPs [1].

Evidence DimensionNanoparticle functionalization and cellular uptake
Target Compound DataEGCG-AuNPs: High selective uptake and dual reducing/capping capability
Comparator Or BaselineCitrate-AuNPs: Nonspecific uptake, requires secondary functionalization
Quantified DifferenceMeasurable increase in selective target cell internalization for EGCG-AuNPs
ConditionsIn vitro cellular uptake assays (HeLa, MDA-MB-231 vs. NIH3T3)

Replaces multi-step nanoparticle synthesis protocols with a single-step, green process that inherently functionalizes the particles for biomedical targeting.

Biomaterial Cross-Linking: EGCG vs. Glutaraldehyde

EGCG is quantitatively validated as a physical and covalent cross-linker for collagen scaffolds and decellularized xenografts. Quantitative degradation studies show that porcine cartilage stabilized with 1.0% EGCG exhibits collagenase resistance equivalent to tissue fixed with 1.0% glutaraldehyde (retaining >80% mass after 18 days). Crucially, unlike glutaraldehyde, which is notoriously cytotoxic, EGCG maintains high cytocompatibility, actively promoting the proliferation and differentiation of human dental pulp cells seeded on the cross-linked scaffolds [1].

Evidence DimensionCollagenase resistance and cytocompatibility
Target Compound Data1.0% EGCG: >80% mass retention, high cell viability
Comparator Or Baseline1.0% Glutaraldehyde: Equivalent mass retention, high cytotoxicity
Quantified DifferenceEquivalent mechanical stabilization with a near-total elimination of cross-linker-induced cytotoxicity
Conditions0.1% type 2 collagenase digestion over 18 days; in vitro cell culture

Enables the manufacturing of mechanically robust, implantable biological scaffolds without the need for extensive post-cross-linking detoxification steps.

Single-Step Green Synthesis of Functionalized Metal Nanoparticles

Because EGCG acts as both a reducing and capping agent, it is a strictly preferred precursor for synthesizing gold and silver nanoparticles intended for drug delivery and radiotherapeutics. Its use bypasses the need for toxic reducing agents and secondary functionalization steps required when using standard citrate [1].

Biocompatible Cross-Linking of Collagen and Hydrogel Scaffolds

EGCG is prioritized over glutaraldehyde in the production of dermal fillers, wound healing matrices, and osteochondral xenografts. It provides equivalent enzymatic degradation resistance while maintaining a cytocompatible environment that supports cell proliferation and tissue integration[2].

High-Potency Standardized Antioxidant APIs

In pharmaceutical and advanced cosmetic formulations where maximum radical scavenging efficiency is required, pure EGCG is selected over EGC, EC, or crude extracts. Its >40% higher TEAC value ensures higher oxidative protection, provided the formulation is buffered to an acidic pH (3.5–4.5) to maintain molecular stability [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

458.08491139 Da

Monoisotopic Mass

458.08491139 Da

Heavy Atom Count

33

Appearance

Solid powder

Melting Point

140 - 142 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BQM438CTEL

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 7 companies with hazard statement code(s):;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H401 (25%): Toxic to aquatic life [Hazardous to the aquatic environment, acute hazard];
H411 (75%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Hydroxycut is the commercial name a variety of multi-ingredient nutritional supplements (MINS) marketed for weight loss, body building and “fat burning”. In 2004, Hydroxycut products containing ephedra were withdrawn from use in the United States because of cardiovascular risks and in 2009 because of hepatotoxicity. Nevertheless, Hydroxycut products with different ingredients are still commercially available and have continued to be implicated in cases of clinically apparent acute liver injury.
SLIMQUICK is a popular, proprietary line of multi-ingredient nutritional supplements (MINS) marketed as weight loss products and sold widely in pharmacies and grocery stores as well on the internet. The major ingredients in the products include green tea extract, caffeine and various herbal, fruit and vegetable extracts. There have been rare reports of clinically apparent liver injury in patients taking SLIMQUICK products, the majority of which had clinical features suggestive of green tea hepatotoxicity.

Drug Classes

Herbal and Dietary Supplements

Pharmacology

Epigallocatechin Gallate is a phenolic antioxidant found in a number of plants such as green and black tea. It inhibits cellular oxidation and prevents free radical damage to cells. It is under study as a potential cancer chemopreventive agent. (NCI)

MeSH Pharmacological Classification

Neuroprotective Agents

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

989-51-5

Metabolism Metabolites

(-)-Epigallocatechin gallate has known human metabolites that include (-)-Epigallocatechin gallate, 4p-hydroxy-glucuronide and (-)-Epigallocatechin gallate, 3p-hydroxy-glucuronide.

Wikipedia

Epigallocatechin_gallate

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Proanthocyanidins [PK1203]

Dates

Last modified: 08-15-2023
1: Donejko M, Niczyporuk M, Galicka E, Przylipiak A. [Anti-cancer properties epigallocatechin-gallate contained in green tea]. Postepy Hig Med Dosw (Online).  2013 Jan 16;67:26-34. Review. Polish. PubMed PMID: 23475480.

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